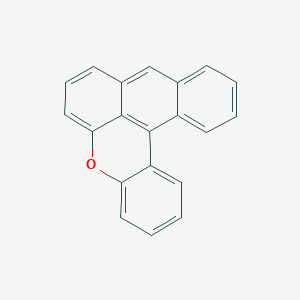

Naphtho(3,2,1-kl)xanthene

Description

Significance of Xanthene Core Structures in Contemporary Organic Synthesis and Medicinal Chemistry

The xanthene core, a dibenzo[b,e]pyran structure, is a versatile template in the development of novel compounds. mdpi.comunito.it Its significance stems from several key aspects:

Broad Biological Activity: Xanthene derivatives exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. mdpi.comijarsct.co.inresearchgate.net This has made the xanthene scaffold a focal point in drug discovery programs.

Synthetic Accessibility: Numerous synthetic methodologies have been developed for the construction and functionalization of the xanthene nucleus. mdpi.comijarsct.co.in These methods, including multicomponent reactions, allow for the creation of diverse libraries of xanthene derivatives for screening and optimization. mdpi.comtandfonline.comresearchgate.net

Physicochemical Properties: The xanthene core imparts specific physicochemical properties to molecules, including fluorescence, which has led to their use as dyes, sensors, and in laser technologies. unito.itresearchgate.net The substitution pattern on the xanthene ring can be modulated to fine-tune these properties. ijarsct.co.in

The development of green and efficient synthetic methods, such as ultrasound-assisted synthesis and the use of organocatalysts, continues to expand the accessibility and application of xanthene derivatives in various scientific fields. unito.ittandfonline.com

Overview of Naphtho(3,2,1-kl)xanthene as a Polyaromatic Heterocycle

This compound is a polycyclic aromatic hydrocarbon (PAH) that belongs to the xanthene family. ontosight.ai Its structure consists of a xanthene core fused with a naphthalene (B1677914) ring system, resulting in a more complex and extended aromatic framework. ontosight.ainih.govbldpharm.com This fusion of ring systems gives rise to distinct properties:

High Thermal Stability: The extended aromatic system contributes to the compound's high thermal stability. ontosight.ai

Fluorescence: Like many polycyclic aromatic compounds, this compound exhibits fluorescence, making it a candidate for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as a fluorescent probe. ontosight.ai

Limited Solubility: A notable characteristic is its low solubility in common organic solvents, which can present challenges for its application and study. ontosight.ai

A well-known derivative, 2,8-dimethylnaphtho[3,2,1-kl]xanthene, also known as Fluorol Yellow 088, is utilized as a fluorescent dye for staining lipids in plant tissues. medchemexpress.com

Historical Context and Evolution of this compound Research Trajectories

Early research into xanthene derivatives was often linked to the dyestuff industry. acs.org The synthesis of the xanthene nucleus itself was reported in the early 20th century. mdpi.com The investigation of more complex fused systems like this compound, sometimes referred to as ceroxene in older literature, also has roots in dyestuff research. acs.org

Modern research has shifted towards exploring the unique electronic and photophysical properties of these complex heteroaromatics. For instance, Naphtho[3,2,1-kl]xanthene has been identified as a pyrogenic polycyclic aromatic hydrocarbon in studies analyzing tire fire products. researchgate.net More recently, theoretical studies have explored the potential of naphthoxanthene-based structures as scaffolds for frustrated Lewis pairs (FLPs) in catalysis, specifically for CO2 hydrogenation. ucl.ac.uk This indicates a move towards harnessing the specific structural and electronic features of this compound for advanced applications in sustainable chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c1-2-8-15-13(6-1)12-14-7-5-11-18-19(14)20(15)16-9-3-4-10-17(16)21-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQJWSOIRGXSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940837 | |

| Record name | Naphtho[3,2,1-kl]xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192-16-5 | |

| Record name | Naphtho(3,2,1-kl)xanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[3,2,1-kl]xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Naphtho 3,2,1 Kl Xanthene and Its Functionalized Derivatives

Multi-component Reaction Approaches for Xanthene Synthesis

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and the ability to generate complex molecules in a single step from three or more starting materials. medchemexpress.comtandfonline.com These approaches are particularly well-suited for the construction of the xanthene core.

One-Pot Condensation Reactions for Benzo[α]xanthene and Benzo[c]xanthene Analogues

The synthesis of benzo[α]xanthene and benzo[c]xanthene derivatives is commonly achieved through one-pot condensation reactions. mdpi.com These reactions typically involve an aldehyde, an activated methylene (B1212753) compound (like dimedone or 1,3-cyclohexanedione), and a naphthol isomer. mdpi.com The choice of 2-naphthol (B1666908) as the nucleophile generally leads to the formation of benzo[α]xanthene derivatives. mdpi.comgurukuljournal.com Conversely, the use of 1-naphthol (B170400) can yield benzo[c]xanthene analogues, although this can be influenced by reaction conditions and the electron density of the naphthol. mdpi.comgurukuljournal.com

A general mechanism for these reactions involves an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the naphthol. The subsequent cyclization and dehydration steps yield the final xanthene product. researchgate.net The reaction can be influenced by the nature of the aldehyde, with aromatic aldehydes bearing electron-withdrawing groups often providing excellent yields. mdpi.com

Table 1: Synthesis of Tetrahydrobenzo[α]xanthen-11-one Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

| Aldehyde | Diketone | Naphthol | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Dimedone | 2-Naphthol | DABCO/Amberlyst-15 | 120 °C, neat | 92 | mdpi.com |

| 4-Chlorobenzaldehyde | Dimedone | 2-Naphthol | DABCO/Amberlyst-15 | 120 °C, neat | 95 | mdpi.com |

| 4-Nitrobenzaldehyde | Dimedone | 2-Naphthol | DABCO/Amberlyst-15 | 120 °C, neat | 98 | mdpi.com |

| 4-Hydroxybenzaldehyde | Dimedone | 2-Naphthol | DABCO/Amberlyst-15 | 120 °C, neat | 70 | mdpi.com |

| Benzaldehyde | 1,3-Cyclohexanedione | 2-Naphthol | DABCO/Amberlyst-15 | 120 °C, neat | 88 | mdpi.com |

| Benzaldehyde | Dimedone | 1-Naphthol | DABCO/Amberlyst-15 | 120 °C, neat | 84 | mdpi.com |

Synthesis of Xanthene-Dione Derivatives

The synthesis of xanthene-dione derivatives often utilizes a one-pot, three-component condensation. researchgate.netrsc.org A common approach involves the reaction of an aldehyde with two equivalents of a 1,3-dicarbonyl compound, such as dimedone (5,5-dimethyl-1,3-cyclohexanedione). bldpharm.comtandfonline.com This method is efficient and can be catalyzed by a variety of catalysts under solvent-free conditions. researchgate.netrsc.org For instance, 2-aminophenol (B121084) has been demonstrated as an effective organocatalyst for this transformation, promoting the reaction under thermal, solvent-free conditions. researchgate.netbas.bg The mechanism involves the activation of the aldehyde by the catalyst, followed by nucleophilic attack, condensation, and intramolecular cyclization to form the xanthene-dione framework. researchgate.net

Formation of Spiro[indoline-3,9'-xanthenes]trione

A notable application of xanthene synthesis is the formation of spirocyclic systems. Spiro[indoline-3,9'-xanthene]trione derivatives can be synthesized through the condensation of isatins with 1,3-cyclohexanedione. angenechemical.comontosight.ai This reaction has been effectively catalyzed by magnesium perchlorate (B79767) in an aqueous ethanol (B145695) medium at 80 °C, offering good yields, simple workup procedures, and reduced reaction times. angenechemical.comontosight.ai The use of silica-bonded N-propyl sulfamic acid as a recyclable solid acid catalyst under solvent-free conditions at 120 °C also provides an efficient route to these spiro compounds. rsc.org

Naphthoxazinone Synthesis via Sequential Protocols

Naphthoxazinone derivatives can be prepared through a sequential one-pot, two-step protocol. This process can begin with a three-component reaction of 2-naphthol, methyl carbamate (B1207046), and an aromatic aldehyde, facilitated by a dehydrating agent like propylphosphonic anhydride (B1165640) (T3P®), to yield 1-carbamatoalkyl 2-naphthols. This is followed by an intramolecular acylation at a higher temperature, also promoted by T3P®, to furnish the final naphthoxazinone products.

Synthesis of 14-Substituted-14H-Dibenzo[a,j]Xanthene Derivatives

The synthesis of 14-substituted-14H-dibenzo[a,j]xanthene derivatives is a well-established process, typically involving the one-pot condensation of β-naphthol (two equivalents) with an aldehyde (one equivalent). researchgate.net This reaction has been successfully carried out using a variety of catalytic systems, highlighting the versatility of this approach.

A synergetic catalytic system of basic bleaching earth clay and PEG-600 has been shown to be effective, offering advantages such as catalyst recyclability and high product yields. The reaction of p-chlorobenzaldehyde with β-naphthol in the presence of this system at 90 °C exemplifies this method. Other effective catalysts include silica (B1680970) chloride under solvent-free conditions and poly(4-vinylpyridinium)hydrogen sulfate, which can be used with conventional heating or ultrasound irradiation. researchgate.net

Table 2: Catalysts for the Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes from β-Naphthol and Aldehydes This table is interactive. Users can sort the data by clicking on the column headers.

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| HClO₄–SiO₂ | 125 °C | 88–98 | |

| SiO₂–SO₃H | 125 °C | 81–93 | |

| Cellulose sulfuric acid | 110 °C | 81–97 | |

| Al(HSO₄)₃ | 125 °C | 85–91 | |

| P(4-VPH)HSO₄ | 100 °C | 90–96 | |

| Amberlyst-15 | 125 °C | 80–94 | |

| PEG–SO₃H | 125 °C | 82–97 |

Catalytic Strategies in Naphtho(3,2,1-kl)xanthene Derivative Synthesis

A diverse range of catalysts has been employed for the synthesis of xanthene derivatives, often enabling milder reaction conditions and improved yields. These include both Lewis and Brønsted acids, as well as heterogeneous and homogeneous systems.

For the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivatives, Brønsted acids such as H₂SO₄, methanesulfonic acid, and p-toluenesulfonic acid have been utilized. Solid acid catalysts like silica-supported sulfuric acid nanoparticles and dodecatungstophosphoric acid are also effective.

In the synthesis of 14-substituted-14H-dibenzo[a,j]xanthenes, a polymer-supported sulfonic acid (PEG–OSO₃H) has been used as an efficient and recyclable catalyst under solvent-free conditions at 60 °C. This highlights the move towards more environmentally benign synthetic protocols.

Intramolecular Friedel–Crafts reactions represent another important catalytic strategy for forming the xanthene nucleus. bldpharm.com For instance, diarylcarbinol compounds containing an arenoxy group can undergo cyclization catalyzed by organic Brønsted acids like N-triflylphosphoramide to produce substituted 9-arylxanthenes in excellent yields at room temperature. bldpharm.com

Ultrasound irradiation has also emerged as a green technique to promote xanthene synthesis. For example, the one-pot, three-component condensation of an aldehyde, 2-naphthol, and dimedone can be efficiently catalyzed by zirconium(IV) chloride under ultrasonic conditions, leading to high yields in shorter reaction times.

Brønsted Acid Catalysis

Brønsted acids are a fundamental class of catalysts for the synthesis of dibenzo[a,j]xanthenes, promoting the reaction through proton donation. Commonly used catalysts in this category include sulfamic acid and p-toluenesulfonic acid.

Sulfamic Acid (H₂NSO₃H): Sulfamic acid has been identified as a novel and efficient catalyst for the synthesis of aryl-14H-dibenzo[a,j]xanthenes. It has been successfully employed under both conventional heating and microwave irradiation conditions, highlighting its versatility.

p-Toluenesulfonic Acid (p-TSA): As a strong organic acid, p-TSA is a classic and effective catalyst for this condensation. It facilitates the reaction between β-naphthol and aldehydes to produce the desired xanthene derivatives. Research has demonstrated its utility in various solvents and also under neat conditions.

N-Triflylphosphoramide: While N-triflylphosphoramides are recognized as highly acidic and potent Brønsted acid catalysts for a range of asymmetric transformations, their specific application to the synthesis of this compound derivatives has not been extensively reported in the literature. These catalysts are known to activate substrates that are unreactive with conventional phosphoric acids. researchgate.net

Lewis Acid Catalysis

Lewis acids facilitate the synthesis of naphtho[3,2,1-kl]xanthene derivatives by accepting an electron pair, thereby activating the aldehyde carbonyl group towards nucleophilic attack by β-naphthol.

Ytterbium(III) Triflate (Yb(OTf)₃): This water-tolerant Lewis acid has been shown to be an effective catalyst for the one-pot synthesis of 14-alkyl or aryl-14H-dibenzo[a,j]xanthenes. fardapaper.irresearcher.life

Indium(III) Chloride (InCl₃): InCl₃ is a versatile catalyst used for preparing various xanthene derivatives. researchgate.netresearchgate.net It has been successfully employed in the one-pot, three-component cyclocondensation of aldehydes, β-naphthol, and cyclic 1,3-dicarbonyl compounds to yield tetrahydrobenzo[a]xanthene-11-ones under solvent-free conditions. researchgate.net

Aluminum tris(hydrogen sulfate) [Al(HSO₄)₃]: This solid acid has been utilized as an efficient, heterogeneous, and reusable catalyst for the preparation of aryl 14H-dibenzo[a,j]xanthene derivatives under thermal and solvent-free conditions. fardapaper.ir

Magnesium Perchlorate (Mg(ClO₄)₂): Magnesium perchlorate has been noted as a catalyst for the synthesis of spiro[indoline-3,9′-xanthene]trione derivatives, demonstrating its utility in constructing complex xanthene-based scaffolds.

Iron(III) Chloride (FeCl₃): FeCl₃ has been employed as a catalyst for the synthesis of 1-phenyl-1,2-dihydro-3H-naphtho[1,2-e] researchgate.netresearchgate.netoxazin-3-one derivatives under microwave irradiation and solvent-free conditions, showcasing its potential in related heterocyclic syntheses. mdpi.com

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions.

Nano-TiO₂: Nano-sized titanium dioxide has been reported as an eco-friendly, efficient, and reusable catalyst for the synthesis of 14-aryl or alkyl-14H-dibenzo[a,j]xanthenes. researchgate.net It has been used under both microwave irradiation and conventional heating methods. ijrpns.com

Amberlyst-15: This strongly acidic ion-exchange resin is a commercially available and effective heterogeneous catalyst for synthesizing 14-substituted-14H-dibenzo[a,j]xanthenes under solvent-free conditions. researchgate.net The reactions proceed rapidly at elevated temperatures to give high yields of the desired products. researchgate.net

Silica Sulfuric Acid (SSA): Prepared by immobilizing sulfuric acid on silica gel, SSA serves as an efficient and reusable heterogeneous catalyst for the one-pot synthesis of aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions. osi.lvresearchgate.net

H-Zeolite: H-Zeolite A has been demonstrated to be an excellent and reusable catalyst for the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives from β-naphthol and various aromatic aldehydes under solvent-free conditions. researchgate.netrsc.org This method is characterized by simple workup, short reaction times, and high yields. researchgate.netrsc.org

Carboxyl Functionalized Graphene Quantum Dots (CGQDs): CGQDs have been utilized as a highly efficient and green acidic nano-catalyst for the coupling of 2-naphthol and benzaldehyde derivatives to prepare 14H-dibenzo[a,j]xanthene derivatives under solvent-free microwave irradiation. rsc.orgdntb.gov.uaresearchgate.netrsc.org

Bleaching Earth Clay: A synergistic catalytic system of bleaching earth clay (pH 12.5) and PEG-600 has been effectively used for the synthesis of 14-substituted-14H-dibenzo[a,j]xanthene derivatives. mdpi.com

Manganese (IV) Oxide (MnO₂): Manganese (IV) oxide has been promoted as an efficient, mild, and inexpensive catalyst for the solvent-free, one-pot synthesis of 12-aryl-tetrahydrobenzo[α]xanthene-11-one derivatives.

Organocatalytic Methods

Organocatalysis provides a metal-free alternative for synthetic transformations, often with high efficiency and selectivity.

1,4-Diazabicyclo[2.2.2]octane (DABCO): DABCO has been used as a catalyst for the synthesis of xanthene derivatives. For instance, bis-bromine-1,4-diazabicyclo[2.2.2]octane (Br₂-DABCO) is an efficient and reusable catalyst for the condensation of β-naphthol and aldehydes under solvent-free conditions, affording good to excellent yields of 14-aryl-14H-dibenzo[a,j]xanthenes. researchgate.net

Propylphosphonic Anhydride (T3P®): T3P® is a versatile and powerful dehydrating agent that has been applied to the synthesis of naphthoxazinones from 2-naphthol, aldehydes, and methyl carbamate in a sequential one-pot, two-step protocol. grafiati.com While not directly reported for this compound, its effectiveness in related condensations starting from 2-naphthol suggests its potential applicability. grafiati.comrhhz.netresearchgate.net

Metal-Nanoparticle Catalysis

The use of metal nanoparticles as catalysts is a rapidly growing field, offering high catalytic activity and unique reactivity.

Azithromycin-mediated Cu Nanocatalysis: Recent research indicates the use of azithromycin-mediated copper nanocatalysts (Azi-Cu-Nps) for the synthesis of anthraquinone-connected xanthene derivatives, highlighting an emerging area in the catalytic synthesis of complex xanthenes. scilit.comjst.go.jp

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives, with a major focus on reducing or eliminating the use of hazardous solvents.

Solvent-Free Reaction Conditions

A significant number of the catalytic methodologies described above have been successfully adapted to solvent-free, or "neat," conditions. This approach not only reduces environmental impact but can also lead to shorter reaction times and simpler work-up procedures.

Heterogeneous catalysts are particularly well-suited for solvent-free reactions. For example, the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes has been efficiently carried out using Amberlyst-15 , H-Zeolite A , and Silica Sulfuric Acid without any solvent, often at elevated temperatures. researchgate.netresearchgate.netosi.lvrsc.org Similarly, nano-catalysts like carboxyl functionalized graphene quantum dots have been effectively used under solvent-free microwave irradiation, combining the benefits of heterogeneous catalysis with energy-efficient heating. rsc.orgdntb.gov.ua Organocatalytic methods, such as those employing Br₂-DABCO , have also proven to be highly effective under solvent-free conditions. researchgate.net The use of these solventless protocols represents a significant step towards more sustainable chemical manufacturing.

Interactive Data Tables

Table 1: Heterogeneous Catalysis for 14-Aryl-14H-dibenzo[a,j]xanthene Synthesis

| Catalyst | Aldehyde | Conditions | Time | Yield (%) | Reference |

| H-Zeolite A | Benzaldehyde | 140 °C, Solvent-free | 30 min | 95 | rsc.org |

| H-Zeolite A | 4-Cl-Benzaldehyde | 140 °C, Solvent-free | 35 min | 92 | rsc.org |

| Amberlyst-15 | Benzaldehyde | 125 °C, Solvent-free | 0.5 h | 92 | researchgate.net |

| Amberlyst-15 | 4-MeO-Benzaldehyde | 125 °C, Solvent-free | 0.5 h | 94 | researchgate.net |

| Silica Sulfuric Acid | Benzaldehyde | 125 °C, Solvent-free | 35 min | 97 | sid.ir |

| Silica Sulfuric Acid | 4-NO₂-Benzaldehyde | 125 °C, Solvent-free | 25 min | 98 | sid.ir |

| Nano-TiO₂ | Benzaldehyde | 120 °C, Solvent-free | 45 min | 92 | researchgate.net |

| Nano-TiO₂ | 4-Cl-Benzaldehyde | 120 °C, Solvent-free | 50 min | 90 | researchgate.net |

| CGQDs | Benzaldehyde | 90 °C, MW (300W) | 1 min | 98 | rsc.org |

| CGQDs | 4-NO₂-Benzaldehyde | 90 °C, MW (300W) | 1.5 min | 92 | rsc.org |

Table 2: Organocatalysis for 14-Aryl-14H-dibenzo[a,j]xanthene Synthesis

| Catalyst | Aldehyde | Conditions | Time | Yield (%) | Reference |

| Br₂-DABCO | Benzaldehyde | 110-120 °C, Solvent-free | 48 min | 92 | researchgate.net |

| Br₂-DABCO | 4-Cl-Benzaldehyde | 110-120 °C, Solvent-free | 55 min | 90 | researchgate.net |

Catalyst Recyclability and Reusability Investigations

A variety of recyclable catalysts have been investigated for the synthesis of xanthene derivatives, which are structurally analogous to naphtho(3,2,1-kl)xanthenes. Brønsted acidic ionic liquids, for instance, have demonstrated high efficiency and reusability. Current time information in Pasuruan, ID.rsc.orgresearchgate.net In one study, the ionic liquid [H-NMP][HSO4] was used as a homogeneous catalyst for the condensation of 2-naphthol with aromatic aldehydes to produce 14-aryl-14H-dibenzo[a,j]xanthenes. Current time information in Pasuruan, ID. The catalyst was easily recovered by evaporating the aqueous layer and could be reused several times without a significant drop in its catalytic activity, with yields remaining high. Current time information in Pasuruan, ID.

Heterogeneous catalysts are particularly advantageous due to their straightforward separation from the reaction mixture. Silica-supported catalysts, such as silica-supported 1-(2-sulfooxy)ethyl)1H-pyridine-1-ium chloride (SiO2/[SEP]Cl), have been employed for the solvent-free synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. d-nb.info This catalyst was successfully recycled and reused for up to six cycles with only a minor decrease in product yield. d-nb.info Similarly, magnetic nanoparticles, like Fe3O4, have been utilized as a magnetically separable and reusable catalyst for the synthesis of xanthene derivatives, offering an environmentally friendly procedure with high yields and short reaction times. organic-chemistry.orgwikipedia.org The catalyst's magnetic properties allow for its easy recovery using an external magnet. organic-chemistry.org

Other notable recyclable catalytic systems include:

PEG-OSO3H: A polymer-supported catalyst that was recycled for three consecutive cycles in the synthesis of 14-phenyl-14H-dibenzo[a,j]xanthenes with minimal loss of activity. beilstein-journals.org

Carboxyl functionalized graphene quantum dots (CGQDs): This nano-catalyst was used under microwave irradiation and could be recovered and reused multiple times.

Halloysite nanoclay functionalized with sulfonic acid: This robust and stable catalyst demonstrated potential for practical applications in sustainable chemical transformations. nih.gov

The reusability of these catalysts is a critical factor in developing greener and more economical synthetic processes for complex molecules like this compound. The table below summarizes the performance of some of these recyclable catalysts.

| Catalyst | Substrate | Reusability (Cycles) | Yield Range (%) | Reference |

| [H-NMP][HSO4] | 2-naphthol, aromatic aldehydes | Several | 89-94 | Current time information in Pasuruan, ID. |

| SiO2/[SEP]Cl | 2-naphthol, 4-nitrobenzaldehyde | 6 | 88-95 | d-nb.info |

| Fe3O4 nanoparticles | 2-naphthol, 4-nitrobenzaldehyde | 6 | Consistent activity | organic-chemistry.org |

| PEG–OSO3H | 2-naphthol, benzaldehyde | 3 | High | beilstein-journals.org |

| DABCO/Amberlyst-15 | Dimedone, benzaldehyde, 2-naphthol | 5 | 79-92 | nih.gov |

Specialized Synthetic Routes for this compound Frameworks

Beyond general catalytic methods, specialized synthetic routes have been devised to specifically construct the this compound framework and its analogs. These routes often involve key bond-forming reactions that define the characteristic structure of the target molecule.

Intramolecular Friedel–Crafts Alkylation for 9-Arylxanthenes

A significant strategy for the synthesis of 9-arylxanthenes, which are structurally related to the this compound core, is the intramolecular Friedel–Crafts alkylation. This reaction involves the cyclization of a suitably substituted precursor, typically an alcohol or an alkene, onto an aromatic ring in the presence of an acid catalyst.

One approach involves the use of diarylcarbinol compounds bearing an arenoxy group as precursors. rsc.orgrsc.org These precursors, prepared through a two-step sequence of Ullmann-type coupling followed by a Grignard reaction, undergo intramolecular Friedel–Crafts alkylation to yield substituted 9-arylxanthenes. rsc.orgrsc.org Various organic Brønsted acids have been screened as catalysts for this transformation, with N-triflylphosphoramide proving to be highly effective, affording excellent yields at room temperature within a short reaction time. rsc.org

Another innovative method utilizes the activation of an alkene for the intramolecular Friedel–Crafts reaction. d-nb.infonih.govnih.gov In this transition-metal-free approach, alkene starting materials are synthesized in several steps and then cyclized using trifluoroacetic acid (TFA) as a catalyst to produce 9-methyl-9-arylxanthenes in good yields. d-nb.infonih.govnih.gov This was the first reported use of alkene activation with TFA for the synthesis of xanthenes via intramolecular Friedel–Crafts alkylation. d-nb.infonih.govnih.gov

The choice of catalyst is crucial for the success of the intramolecular Friedel–Crafts alkylation. While traditional Lewis acids like AlCl3 and FeCl3 have been used, the development of more efficient and milder organocatalysts represents a significant advancement in this area. rsc.org

Rearrangement Reactions of Spiroderivatives for Bromo-xanthene Production

A novel and specific method for the synthesis of bromo-xanthene derivatives involves the rearrangement of spiro-derivatives of 1,3-benzo(naphtho)dioxin-4(1)-ones. grafiati.comgrafiati.combohrium.com This synthetic route provides access to previously unknown bromo-xanthenes. grafiati.combohrium.com

The key step in this process is the treatment of the corresponding benzo(naphtho)dioxin-4(1)-ones with a Vilsmeier-Haack type reagent, specifically PBr3/DMF, which acts as a rearrangement initiator. researchgate.netgrafiati.combohrium.com The reaction is typically carried out at elevated temperatures, and subsequent treatment with sodium perchlorate yields the bromo derivatives of xanthenes as organic perchlorates. grafiati.combohrium.com

This method is significant as it introduces a bromine atom onto the xanthene scaffold, which can then serve as a handle for further functionalization. Preliminary studies have shown that the bromine atom, along with other groups introduced during the rearrangement, can be selectively replaced by various nucleophiles, opening up avenues for the synthesis of a wide range of xanthene-based compounds, including potential dyes and low-molecular-weight building blocks. grafiati.com

Ullmann-type Coupling and Grignard Reactions in Precursor Derivatization

Ullmann-type coupling and Grignard reactions are fundamental transformations in organic synthesis that play a crucial role in the preparation of precursors for the this compound framework.

Ullmann-type reactions, which involve the copper-catalyzed coupling of aryl halides with various nucleophiles, are particularly useful for forming the ether linkage that is a key structural feature of the xanthene precursor. rsc.orgorganic-chemistry.orgnih.gov For instance, in the synthesis of diarylcarbinol precursors for intramolecular Friedel–Crafts alkylation, an Ullmann-type coupling is the first step to connect the two aryl moieties through an oxygen atom. rsc.orgrsc.org The efficiency of these reactions has been significantly improved through the development of various ligands that allow the reactions to proceed under milder conditions. nih.govmdpi.com

Grignard reactions, involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, are essential for introducing aryl or alkyl groups and for constructing the carbinol functionality necessary for subsequent cyclization reactions. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com Following the Ullmann-type coupling to form an ether, a Grignard reaction is often employed to add a second aryl group to a carbonyl, generating the diarylcarbinol precursor. rsc.orgrsc.org The versatility of Grignard reagents allows for the introduction of a wide range of substituents, leading to a diverse library of xanthene derivatives. organic-chemistry.orgwikipedia.orgd-nb.infoyoutube.com

Cyclodehydration Reactions in Xanthene Formation

Cyclodehydration is a common and fundamental reaction for the formation of the xanthene ring system, including the this compound core. wits.ac.zamdpi.comresearchgate.net This reaction typically involves the acid-catalyzed condensation of a β-naphthol derivative with an aldehyde or a ketone, followed by the intramolecular cyclization and dehydration to form the pyran ring of the xanthene. wits.ac.zamdpi.com

A wide array of catalysts have been employed to promote this transformation, ranging from simple mineral acids to more complex and environmentally benign systems. The synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, for example, is often achieved through the cyclodehydration of two equivalents of 2-naphthol with one equivalent of an aldehyde. Current time information in Pasuruan, ID.d-nb.infobeilstein-journals.org

In some cases, the reaction proceeds through a tandem Knoevenagel condensation followed by a Michael addition and subsequent cyclodehydration. For instance, the reaction of an aldehyde with two equivalents of a 1,3-dicarbonyl compound like dimedone leads to the formation of 1,8-dioxo-octahydroxanthenes. cbijournal.commdpi.com In the absence of a catalyst, the reaction may stop at the intermediate open-chain adduct. cbijournal.com

The efficiency of the cyclodehydration reaction is highly dependent on the choice of catalyst and reaction conditions. The development of novel catalysts that can be recycled and reused has made this a more sustainable and economically viable route for the large-scale synthesis of xanthene derivatives.

Spectroscopic Characterization and Structural Elucidation of Naphtho 3,2,1 Kl Xanthene Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. researchgate.net For complex, fused-ring systems like naphthoxanthenes, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals. researchgate.netwpmucdn.com

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In naphthoxanthene analogues, the ¹H NMR spectrum is typically characterized by a series of signals in the aromatic region (approximately δ 7.0–8.5 ppm) and, if present, signals for protons on substituent groups. rsc.org The fused polycyclic structure leads to a complex and often crowded aromatic region, where signals may overlap, making definitive assignment from the 1D spectrum alone challenging. researchgate.net The chemical shift of each proton is influenced by the electron density of its environment and its spatial relationship to other parts of the molecule. Coupling constants (J), which describe the interaction between neighboring protons, provide critical information about their connectivity.

Table 1: Representative ¹H NMR Data for Naphthoxanthene Analogues

| Compound | Proton Environment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| 14-(4-bromophenyl)-14H-dibenzo[a,j]xanthene | Benzylic H (s, 1H) | 6.50 | - |

| Aromatic H (d, 2H) | 7.30 | 8.5 | |

| Aromatic H (m, 4H) | 7.42-7.48 | - | |

| Aromatic H (d, 2H) | 8.36 | 8.5 | |

| 14-(4-methoxyphenyl)-14H-dibenzo[a,j]xanthene | Methoxy H (s, 3H) | 3.66 | - |

| Benzylic H (s, 1H) | 6.49 | - | |

| Aromatic H (d, 2H) | 6.71 | 8.8 | |

| Aromatic H (d, 2H) | 8.43 | 8.5 |

Data sourced from supplementary information for related dibenzo[a,j]xanthene compounds. rsc.org

Complementing the ¹H NMR data, ¹³C NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., sp², sp³, aromatic, aliphatic). For naphthoxanthene analogues, signals for the numerous aromatic carbons typically appear between δ 115 and 150 ppm. rsc.org The quaternary carbons (those not bonded to a proton) within the fused ring system can also be identified. A key signal is that of the sp³-hybridized benzylic carbon of the xanthene core, which appears at a significantly higher field (further upfield) than the aromatic carbons, often in the range of δ 35-40 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Naphthoxanthene Analogues

| Compound | Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|---|

| 14-(4-bromophenyl)-14H-dibenzo[a,j]xanthene | Benzylic C | 37.46 |

| Aromatic C | 116.64, 118.02, 120.21, 122.39 | |

| Aromatic C | 124.38, 126.93, 128.91, 129.12 | |

| Aromatic C | 129.88, 131.03, 131.23, 131.58 | |

| Aromatic C | 143.98, 148.65 | |

| 14-(3-chlorophenyl)-14H-dibenzo[a,j]xanthenes | Benzylic C | 37.8 |

| Aromatic C | 116.4, 118.1, 122.4, 124.5 | |

| Aromatic C | 126.4, 126.8, 127.1, 128.2 | |

| Aromatic C | 128.8, 129.1, 129.7, 131.0 | |

| Aromatic C | 131.2, 134.5, 146.8, 148.5 |

Data sourced from supplementary information for related dibenzo[a,j]xanthene compounds. rsc.org

Due to the structural complexity and signal overlap in the 1D spectra of naphthoxanthenes, 2D NMR experiments are indispensable for complete and accurate structural assignment. researchgate.net These techniques correlate signals based on through-bond or through-space interactions, allowing chemists to piece together the molecular puzzle. wpmucdn.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is fundamental for tracing the connectivity of protons within individual aromatic rings of the naphthoxanthene skeleton. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is extremely useful for resolving overlapping proton signals by spreading them across a second, carbon-shift dimension and for definitively assigning carbon resonances for all protonated carbons. wpmucdn.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is valuable for confirming assignments in sterically crowded regions of the molecule and for determining the relative stereochemistry of substituents. diva-portal.org

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net For naphthoxanthene analogues, the FT-IR spectrum provides a characteristic fingerprint.

Key vibrational bands observed include:

Aromatic C-H stretching: Weak to medium bands typically appearing just above 3000 cm⁻¹. rsc.org

Aromatic C=C stretching: A series of sharp, medium-to-strong absorption bands in the 1400–1625 cm⁻¹ region, which are characteristic of the fused aromatic rings. rsc.org

C-O-C stretching: The asymmetric stretch of the ether linkage in the xanthene core gives rise to a strong, characteristic band, often around 1240-1250 cm⁻¹. rsc.org

Table 3: Characteristic FT-IR Absorption Bands for Naphthoxanthene Analogues

| Compound | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-O-C Ether Stretch (cm⁻¹) |

|---|---|---|---|

| 14-(4-bromophenyl)-14H-dibenzo[a,j]xanthene | 3068 | 1620, 1590, 1481, 1456 | 1238 |

| 14-(4-methoxyphenyl)-14H-dibenzo[a,j]xanthene | 3072 | 1591, 1457, 1430 | 1248 |

| 14-(3-chlorophenyl)-14H-dibenzo[a,j]xanthenes | 3067 | 1621, 1590, 1572 | 1245 |

Data presented as maximal absorbance peaks (υmax) from KBr pellets. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides two crucial pieces of information: the precise molecular weight of a compound and, through analysis of its fragmentation patterns, clues about its structure. semanticscholar.org In electron ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For highly conjugated, stable systems like naphthoxanthenes, the molecular ion peak is typically very intense and may even be the base peak (the most abundant ion) in the spectrum. rsc.org The fragmentation of these rigid aromatic cores is generally limited, with common fragmentation pathways involving the loss of substituents from any appended aryl groups. rsc.org

Table 4: Representative Mass Spectrometry Data for Naphthoxanthene Analogues

| Compound | Molecular Formula | Calculated MW | Observed Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| 14-(4-bromophenyl)-14H-dibenzo[a,j]xanthene | C₂₇H₁₇BrO | 437.33 | 437 | 281, 252 |

| 14-(3-chlorophenyl)-14H-dibenzo[a,j]xanthenes | C₂₇H₁₇ClO | 392.88 | 392 | - |

| 12-phenyl-12H-Naphtho[3,2,1-kl]xanthene analogue | C₂₈H₂₀O₂ | 388.46 | 388 | - |

Data obtained via Electron Ionization Mass Spectrometry (EI-MS). rsc.org

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

The extended π-conjugated system of naphthoxanthenes imparts them with distinct photophysical properties, which are studied using UV-Visible absorption and fluorescence spectroscopy. nih.gov These compounds typically absorb ultraviolet and visible light, promoting electrons to higher energy states. The subsequent relaxation of these excited electrons can occur via the emission of light (fluorescence).

The absorption (λmax) and emission (λem) maxima are key characteristics. The difference between these two values is known as the Stokes shift, a parameter of practical importance in fluorescence applications. nih.gov The photophysical properties of naphthoxanthene analogues are highly dependent on the extent of their π-system, the nature and position of substituents, and the polarity of the solvent, a phenomenon known as solvatochromism. nih.govicrc.ac.ir For example, introducing electron-donating or electron-withdrawing groups can shift the absorption and emission wavelengths. nih.gov The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. icrc.ac.ir

Table 5: Illustrative Photophysical Properties of Xanthene and Naphtho-fused Analogues

| Compound Class | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Solvent |

|---|---|---|---|---|

| Xanthene-based reactive dye | 465-490 | 498-538 | 33-48 | Various |

| Naphtho[2,3-b]indolizine-6,11-dione | ~470-500 | ~580-600 | up to 129 | Various |

| Benzo[f]naphtho[2,3-b]phosphoindole Oxide | 362 | 395 | 33 | Chloroform |

This table presents data from various classes of compounds analogous in their fused-ring or xanthene core structures to illustrate typical photophysical properties. nih.govicrc.ac.irbeilstein-journals.org

Excitation and Emission Wavelength Analysis of Fluorescent Naphthoxanthene Dyes (e.g., Fluorol Yellow 088)

Naphthoxanthene derivatives are noted for their fluorescent properties. A prominent example is Fluorol Yellow 088, chemically known as 2,8-Dimethylnaphtho[3,2,1-kl]xanthene. medchemexpress.comchemscene.comscbt.com This dye is utilized as a lipophilic fluorochrome, particularly for staining suberin lamellae in plant tissues. scbt.cominterchim.fr The analysis of its excitation and emission spectra is fundamental to understanding its behavior as a fluorophore.

Research findings indicate that the excitation (λex) and emission (λem) maxima of Fluorol Yellow 088 are influenced by the specific experimental conditions, including the solvent and the microscopic setup. For instance, when used for lipid staining in plant tissues with fluorescence microscopy, an excitation wavelength of 365 nm is commonly employed, resulting in an emission observed at or above 420 nm. medchemexpress.commedchemexpress.com Other studies using different setups, such as a standard GFP filter, utilize an excitation of 488 nm, with an emission window between 500-550 nm. researchgate.net In a methanol (B129727) (MeOH) solvent, the absorption and emission maxima have been recorded at 450 nm and 515 nm, respectively. interchim.fr This variability underscores the sensitivity of the dye's electronic transitions to its local environment.

Below is a data table summarizing the reported spectroscopic properties of Fluorol Yellow 088 under various conditions.

| Condition/Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

|---|---|---|---|

| Fluorescence Microscopy (Plant Tissues) | 365 nm | ≥420 nm | medchemexpress.commedchemexpress.com |

| Methanol (MeOH) | 450 nm | 515 nm | interchim.fr |

| GFP Filter (Microscopy) | 488 nm | 500-550 nm | researchgate.net |

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For the broader class of xanthene dyes, to which naphthoxanthenes are related, quantum yields are known to be high, but can be significantly affected by molecular structure, solvent polarity, and temperature. nih.gov

For example, the quantum efficiency of Rhodamine 6G perchlorate (B79767) is approximately 0.95 and is largely independent of the solvent. nih.gov In contrast, the quantum yield of fluorescein (B123965) is known to decrease with increased halogenation of the parent structure. scispace.com The determination of absolute quantum yields often involves using a well-characterized standard, such as a fluorescein solution, and comparing the integrated fluorescence intensities while correcting for optical density and refractive index differences. scispace.com

Studies on other complex fluorophores have shown that interactions between dye molecules can lead to fluorescence self-quenching, which causes a decrease in the quantum yield. nih.gov For instance, when two tetramethylrhodamine (B1193902) (TMR) fluorophores, a type of xanthene dye, were attached to a peptide scaffold, the quantum yield dropped from 0.55 (for a single fluorophore) to 0.33. nih.gov While specific quantum yield data for Naphtho(3,2,1-kl)xanthene is not extensively detailed in the reviewed literature, the principles governing its parent class suggest that its efficiency would be dependent on its substitution pattern and the medium in which it is measured.

X-ray Diffraction (XRD) for Crystalline Structure Determination

For complex, fused-ring systems analogous to this compound, XRD analysis is invaluable. For example, the single-crystal X-ray analysis of a related pentacyclic compound, 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole, revealed that its fused ring system is nearly planar. beilstein-journals.orgnih.gov In this study, the mean deviation from planarity was found to be only 0.030 Å. beilstein-journals.orgnih.gov The analysis also determined the angle between the two naphthalene (B1677914) rings to be 1.64°. beilstein-journals.orgnih.gov Such data is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its photophysical characteristics and potential for forming organized structures in the solid state. The structure of novel dibenzazulene scaffolds has also been confirmed through single-crystal X-ray crystallography. beilstein-journals.org This level of structural detail is essential for structure-property relationship studies and the rational design of new materials.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material. nasa.govcarleton.edu XPS operates by irradiating a sample with a beam of X-rays and measuring the kinetic energy of electrons that are ejected from the material. nasa.gov

The binding energy of these core-level electrons is characteristic of a specific element. Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atom. carleton.edu For a compound like this compound (C₂₀H₁₂O), XPS can be used to:

Confirm Elemental Composition : Survey scans would identify the presence of carbon and oxygen, the constituent elements of the molecule.

Determine Stoichiometry : By correcting the peak areas with instrumental sensitivity factors, the relative atomic concentrations of carbon and oxygen on the surface can be calculated, providing a semi-quantitative analysis (typically within ±10%). carleton.edu

Analyze Chemical States : High-resolution scans of the C 1s and O 1s regions would provide insight into the bonding. The C 1s spectrum could be deconvoluted to distinguish between C-C bonds in the aromatic rings and the C-O bonds of the ether linkage. The O 1s spectrum would be characteristic of the oxygen atom within the xanthene core, and its binding energy would confirm its presence in an ether (C-O-C) environment. This technique has been successfully used to differentiate between various nitrogen species (amine, imine, and protonated units) in polymers based on their distinct N 1s binding energies. nus.edu.sg

Computational and Theoretical Investigations of Naphtho 3,2,1 Kl Xanthene Scaffolds

Density Functional Theory (DFT) Calculations for Electronic and Structural Insights

Density Functional Theory has become a primary method for investigating the electronic structure of many-body systems, including complex organic molecules. Its balance of computational cost and accuracy makes it ideal for studying molecules of the size and complexity of Naphtho(3,2,1-kl)xanthene.

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT, often with functionals like B3LYP and basis sets such as 6-31G(d,p) or larger, are performed to find the minimum energy conformation of the this compound molecule. This process yields key structural parameters.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and their spatial distribution are fundamental to understanding the molecule's reactivity, electronic transitions, and charge-transfer properties. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and the energy required for electronic excitation. For the this compound scaffold, the extensive π-conjugation is expected to result in a delocalized HOMO and LUMO across the fused ring system.

Table 1: Predicted Structural and Electronic Parameters for this compound (Hypothetical DFT Data)

| Parameter | Predicted Value | Description |

|---|---|---|

| C-C (aromatic) bond length | 1.39 - 1.42 Å | Average bond lengths within the fused aromatic rings. |

| C-O bond length | ~1.37 Å | Bond length for the ether linkage in the xanthene core. |

| Dihedral Angle | Variable | Defines the planarity or puckering of the xanthene core. |

| HOMO Energy | -5.5 to -6.0 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 to -2.0 eV | Energy of the lowest unoccupied molecular orbital. |

Note: The data in this table is hypothetical and representative of typical values for similar polycyclic aromatic ethers, derived from DFT calculations.

DFT calculations are also instrumental in predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) is the method of choice for calculating the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov By calculating the excitation energies and oscillator strengths, a theoretical absorption spectrum can be generated, which is invaluable for interpreting experimental data and understanding the nature of the electronic excitations (e.g., π-π* transitions).

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). acs.org These calculations provide theoretical NMR spectra that can aid in the structural elucidation of this compound and its derivatives. The calculated chemical shifts are often correlated with experimental values to confirm molecular structures. nih.gov

Table 2: Representative Comparison of Predicted vs. Experimental Spectroscopic Data for a Xanthene Derivative

| Parameter | Calculation Method | Predicted Value | Experimental Value |

|---|---|---|---|

| Max. Absorption Wavelength (λmax) | TD-DFT (CAM-B3LYP) | ~350 nm | ~355 nm |

| ¹H NMR Chemical Shift (δ) | DFT-GIAO (B3LYP/6-311+G(d,p)) | 7.25 ppm | 7.30 ppm |

Note: This table presents typical data for a generic xanthene derivative to illustrate the predictive power of DFT methods, as specific data for the parent this compound is not available.

Exploration of Energy Barriers and Reaction Pathways

Beyond static properties, computational chemistry can map out the energetic landscapes of chemical reactions, providing insights into reaction mechanisms and catalytic activity.

The rigid xanthene scaffold is an excellent backbone for creating intramolecular Frustrated Lewis Pairs (FLPs), which are systems containing a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. These FLPs are known to activate small molecules. Computational studies on derivatives such as naphtho[2,1,8,7-klmn]xanthene-based FLPs have shown their potential in catalyzing H₂ activation and CO₂ hydrogenation. frontiersin.orgresearchgate.netresearchgate.net

DFT calculations are used to locate the transition states for these reactions and to calculate the corresponding activation energy barriers. Research has indicated that the rigid and extended aromatic framework of naphthoxanthene derivatives can lead to a significant reduction in the energy barrier for CO₂ hydrogenation compared to more flexible xanthene-based FLPs. frontiersin.orgresearchgate.netresearchgate.net This is attributed to the pre-organized geometry of the Lewis acid and base sites, which facilitates the binding and activation of small molecules.

Table 3: Calculated Free Energy Barriers (ΔG‡) for H₂ Activation and CO₂ Hydrogenation by a Naphthoxanthene-Based FLP

| Reaction Step | Catalyst System | ΔG‡ (kcal/mol) |

|---|---|---|

| H₂ Activation | Naphtho[2,1,8,7-klmn]xanthene-FLP | 13.5 |

Data sourced from DFT predictions at the B3LYP-D3 level for a specific derivative (6d) as reported in the literature. frontiersin.org

For substituted derivatives of this compound, particularly those with flexible side chains or hydroxyl groups, conformational analysis is essential. DFT calculations can be used to explore the potential energy surface by systematically rotating dihedral angles of substituents. This process identifies the various stable conformers and the energy barriers for interconversion between them.

In derivatives containing suitable functional groups, the possibility of intramolecular hydrogen bonding can be investigated. Such interactions can significantly influence the molecule's conformation, stability, and photophysical properties. Computational methods can identify hydrogen bonds based on geometric criteria (donor-acceptor distance and angle) and through topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM).

Molecular Dynamics Simulations and Advanced Theoretical Modeling

While DFT is excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase (e.g., in solution or in a solid state) over time. For a polycyclic aromatic hydrocarbon like this compound, MD simulations could be used to study its aggregation behavior, its interactions with solvent molecules, or its dynamics within a material. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the positions and velocities of atoms evolve. This can offer insights into processes like self-assembly, diffusion, and the conformational flexibility of the scaffold in a realistic environment. Although specific MD studies on this compound are not prominent, the techniques are widely applied to other polycyclic aromatic hydrocarbons.

Advanced theoretical models, such as those combining quantum mechanics and molecular mechanics (QM/MM), could be used to study the behavior of this compound in a complex environment, such as the active site of an enzyme or on the surface of a catalyst, with a high level of accuracy for the chemically active region and computational efficiency for the surroundings.

Structure-Energy Relationship Studies of this compound Analogues

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused on the structure-energy relationships of this compound and its direct analogues. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the electronic properties of organic molecules, dedicated studies on this particular heterocyclic system appear to be limited or not publicly available.

In broader but related families of compounds, such as other xanthene derivatives and polycyclic aromatic hydrocarbons, computational studies have been effectively employed to understand how structural modifications influence their electronic and energetic properties. These investigations often focus on key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and molecular electrostatic potential surfaces. The HOMO-LUMO gap is a critical parameter as it relates to the chemical reactivity and kinetic stability of a molecule. nih.gov

For instance, in the general class of xanthene dyes, research has shown that the introduction of polar groups and the extension of π-conjugation can modulate the HOMO-LUMO gap, leading to shifts in absorption and fluorescence spectra. nih.gov Theoretical calculations, including DFT and its time-dependent extension (TD-DFT), are instrumental in predicting these changes and visualizing the molecular orbitals involved. nih.gov The choice of computational functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate energy calculations. nih.govreddit.com

Similarly, computational studies on naphthalene (B1677914) derivatives have demonstrated the impact of various functional groups on the HOMO-LUMO energy gap. researchgate.net These studies provide a framework for how structure-energy relationships can be systematically investigated. The general approach involves optimizing the molecular geometry and then calculating the electronic properties to correlate specific structural features with energetic changes. nih.gov

While these examples from related compound classes illustrate the methodology and potential insights that could be gained from computational studies on this compound, specific data, detailed research findings, and data tables for this scaffold are not present in the current body of scientific literature. The PubChem database confirms the structure and basic chemical information for this compound, but does not link to any computational or structure-energy relationship studies. nih.gov Therefore, a detailed discussion with specific research findings and data tables on the structure-energy relationship of this compound analogues cannot be provided at this time.

Reactivity Profiles and Mechanistic Studies of Naphtho 3,2,1 Kl Xanthene Transformations

Oxidation Reactions and Chemical Stability Considerations for Naphtho(3,2,1-kl)xanthene Derivatives

The chemical stability of this compound derivatives is largely governed by the resilience of their polycyclic aromatic hydrocarbon (PAH) framework. However, the embedded naphthalene (B1677914) unit is susceptible to oxidation under specific conditions. Studies on related naphthol compounds show that photoinduced oxidation can occur, yielding quinone structures. nih.gov

The direct photooxidation of naphthols in solvents like methanol (B129727) or water proceeds through the formation of a naphoxyl radical ((•)ONaph) and a superoxide (B77818) ion radical (O(2)(•-)). nih.gov This occurs after photoionization, where the reaction of the solvated electron with oxygen generates the superoxide ion. nih.gov A sensitized oxidation pathway is also possible, which involves energy transfer from a xanthene triplet state to oxygen, generating highly reactive singlet molecular oxygen. nih.gov This singlet oxygen can then react with the naphthol moiety. In these oxidation processes, one oxygen atom is incorporated into the naphthol to form a naphthoquinone, while the second is converted to water. nih.gov

Molecular Rearrangement Processes and Cyclization Mechanisms

The formation of the this compound core and its derivatives is fundamentally a cyclization process. The most common synthetic routes involve a one-pot, three-component reaction, typically using a naphthol, an aldehyde, and an active methylene (B1212753) compound like dimedone. The mechanism for this transformation is a well-studied cascade of reactions.

A plausible mechanism for the formation of a related tetrahydrobenzo[a]xanthen-11-one derivative begins with a Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., dimedone). mdpi.comrsc.org This step is often facilitated by a catalyst that aids in the enolization of the diketone. mdpi.com The resulting Knoevenagel intermediate is an α,β-unsaturated carbonyl compound which acts as a Michael acceptor. rsc.orgchemmethod.com

Subsequently, the naphthol performs a nucleophilic Michael addition to this intermediate. rsc.org The final step is an intramolecular cyclization via the attack of the naphthol's hydroxyl group onto one of the carbonyl groups, followed by a dehydration step to yield the final, stable xanthene ring system. mdpi.comrsc.org While molecular rearrangements are not a typical feature of this primary cyclization pathway, they can occur in more complex syntheses of polycyclic aromatic systems, such as the Scholl reaction, where aryl migrations can accompany cyclization. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the this compound Scaffold

The this compound scaffold possesses a large, electron-rich π-system, making it susceptible to electrophilic aromatic substitution. The reactivity is expected to be greater than that of benzene (B151609). libretexts.org The precise position of substitution would be directed by the combined influence of the fused ring system and the oxygen heteroatom. For the naphthalene portion, electrophilic attack generally favors the 1-position (alpha position) over the 2-position (beta position) due to the formation of a more stable carbocation intermediate where one of the rings can remain fully aromatic. libretexts.org The ether oxygen in the xanthene ring is an activating, ortho-, para-directing group, which would further influence the regioselectivity of incoming electrophiles.

Nucleophilic aromatic substitution (SNAr) on an unmodified this compound ring is unlikely, as this mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (typically a halide). libretexts.orgnih.gov These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgnih.gov Therefore, for nucleophilic substitution to occur on the this compound scaffold, the ring system would first need to be functionalized with appropriate activating and leaving groups.

Catalyst-Specific Reaction Pathways and Proposed Intermediates

The synthesis of xanthene derivatives, including those based on the naphthoxanthene framework, is often achieved through catalyst-mediated, multi-component reactions. The choice of catalyst significantly influences the reaction pathway and the nature of the intermediates.

Several catalytic systems have been explored, each with a distinct proposed mechanism:

Heterogeneous Catalysts (e.g., ZnO Nanostructures): In this system, the ZnO nanostructure is proposed to act as a Lewis acid, coordinating with the carbonyl oxygen of the aldehyde. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by dimedone to form an alkene intermediate. This is followed by the nucleophilic attack of β-naphthol and subsequent cyclization. rsc.org

Copper-Based Catalysts (e.g., Cu@NNPS-NaY): The copper catalyst is believed to activate the carbonyl group of the aromatic aldehyde, forming an initial intermediate (I). Dimedone then attacks this activated aldehyde to yield intermediate (II). Dehydration leads to a Michael acceptor (III), which is again activated by the copper catalyst for the subsequent Michael addition of a second dimedone molecule or a naphthol. chemmethod.com

Acid/Base Catalysts (e.g., DABCO/Amberlyst-15): This dual-catalyst system is proposed to proceed via the formation of a Knoevenagel intermediate. The catalyst facilitates the keto-enol tautomerization of dimedone to form an enolate, which then attacks the aldehyde. The subsequent steps involve Michael addition of naphthol and cyclization. mdpi.com

Green Catalysts (e.g., Sulfonated Fructose): The enhanced acidity of sulfonated fructose (B13574) allows it to act as an effective catalyst for the condensation reactions leading to xanthene synthesis. amazonaws.com The acidic sites promote the key condensation and dehydration steps in the reaction cascade.

Below is a table summarizing the catalysts and proposed intermediates in the synthesis of related xanthene derivatives.

| Catalyst | Reactants | Proposed Key Intermediate(s) | Reference |

| ZnO Nanostructures | Aldehyde, Dimedone, β-Naphthol | ZnO-activated aldehyde, Alkene intermediate (from Knoevenagel condensation) | rsc.org |

| Cu@NNPS-NaY | Aromatic Aldehyde, Dimedone | Cu-activated aldehyde, Michael acceptor | chemmethod.com |

| DABCO/Amberlyst-15 | Benzaldehyde (B42025), Dimedone, 2-Naphthol (B1666908) | Knoevenagel intermediate | mdpi.com |

| 2-Aminophenol (B121084) | Aldehyde, 2-Naphthol, Dimedone | Not explicitly detailed, acts as organo-catalyst | researchgate.net |

| Sulfonated Fructose | Benzaldehyde, 2-Naphthol, Dimedone | Not explicitly detailed, acts as acid catalyst | amazonaws.com |

Solvent Effects on Reaction Outcomes and Selectivity in this compound Synthesis

In the synthesis of xanthenes using a Cu@NNPS-NaY catalyst, a study of various solvents demonstrated that polar protic solvents, particularly ethanol (B145695) (EtOH), provided the highest product yields. chemmethod.com The use of other solvents resulted in significantly lower yields, highlighting the solvent's importance. Environmentally friendly solvents like ethanol and water are often preferred in modern synthetic protocols to align with the principles of green chemistry. amazonaws.com

The table below illustrates the effect of different solvents on the yield of a model reaction for xanthene synthesis, demonstrating the pronounced impact of the reaction medium.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | Cu@NNPS-NaY | CH₂Cl₂ | 60 | 40 | 60 | chemmethod.com |

| 2 | Cu@NNPS-NaY | EtOH | 60 | 40 | 95 | chemmethod.com |

| 3 | Cu@NNPS-NaY | H₂O | 60 | 40 | 86 | chemmethod.com |

| 4 | Cu@NNPS-NaY | CH₃CN | 60 | 40 | 68 | chemmethod.com |

| 5 | Cu@NNPS-NaY | THF | 60 | 40 | 64 | chemmethod.com |

| 6 | Cu@NNPS-NaY | Et₂O | 60 | 40 | 51 | chemmethod.com |

| 7 | Cu@NNPS-NaY | n-Hexane | 60 | 40 | 55 | chemmethod.com |

The superior performance of ethanol in this system may be attributed to its ability to solvate the catalyst and reactants effectively while also potentially participating in proton transfer steps that facilitate the reaction cascade. Aprotic solvents or non-polar solvents were shown to be less effective, indicating that the polarity and protic nature of the solvent are key factors for achieving high efficiency in this transformation. chemmethod.com

Biological and Medicinal Chemistry Research Applications of Naphtho 3,2,1 Kl Xanthene Derivatives

Anticancer and Cytotoxic Activities of Naphtho(3,2,1-kl)xanthene Analogues

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. This compound analogues have emerged as a promising scaffold in this area, demonstrating significant cytotoxic effects against a variety of human cancer cell lines.

In Vitro Anti-proliferative Effects on Human Cancer Cell Lines

Numerous studies have documented the potent anti-proliferative activity of this compound and related xanthene derivatives across a spectrum of human cancer cell lines. These compounds have shown the ability to inhibit the growth of various cancer cell types, indicating a broad range of potential therapeutic applications.

For instance, a series of substituted xanthenes were evaluated for their ability to inhibit the growth of DU-145 (prostate cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. nih.gov One of the most potent compounds in this series, [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide, exhibited IC₅₀ values ranging from 36 to 50 microM across these cell lines. nih.gov Other research has highlighted the cytotoxicity of xanthene derivatives against A549 (lung cancer) and U87 (glioblastoma) cells. researchgate.net Furthermore, the anti-proliferative effects of certain xanthene analogues have been observed in HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), and SW480 (colon adenocarcinoma) cell lines. researchgate.net

The following interactive data table summarizes the cytotoxic activity of selected xanthene derivatives against various human cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) |

| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 | 36-50 |

| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | MCF-7 | 36-50 |

| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | HeLa | 36-50 |

| Mollugin-1,2,3-triazole derivatives | HL-60 | Varies |

| Mollugin-1,2,3-triazole derivatives | A549 | Varies |

| Mollugin-1,2,3-triazole derivatives | SMMC-7721 | Varies |

| Mollugin-1,2,3-triazole derivatives | MCF-7 | Varies |

| 3-chloro-β-lactams | MCF-7 | 0.017 |

| 3,3-dichloro-β-lactams | MCF-7 | 0.031 |

| Oxazepin-9-ol derivatives | U87 | Nanomolar range |

| Oxazepin-9-ol derivatives | A549 | Nanomolar range |

| Oxazepin-9-ol derivatives | MCF-7 | Nanomolar range |

It is important to note that while these studies provide a strong foundation, the specific activity of this compound itself against all the listed cell lines (A549, MKN-45, U87MG, HT-29, H460, SMMC-772, MCF-7, HeLa, DU-145, HL-60) requires further direct investigation to fully elucidate its anti-proliferative profile.

Mechanisms of Cytotoxicity

Understanding the mechanism by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Research into xanthene and its derivatives suggests that their anticancer activity may stem from their interaction with key cellular components, particularly DNA and enzymes involved in its replication.

One of the primary proposed mechanisms is the inhibition of topoisomerase II. nih.gov Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. By inhibiting topoisomerase II, certain xanthene analogues can induce DNA damage, ultimately leading to apoptosis in cancer cells. nih.gov

Another significant mechanism is DNA binding. srce.hr Some xanthene derivatives have been shown to interact with DNA, potentially through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This interaction can disrupt DNA replication and transcription, contributing to the compound's cytotoxic effects. srce.hrresearchgate.net The non-planar conformation of the xanthene heterocycle may influence its unique mechanism of action compared to related planar anticancer agents. nih.govresearchgate.net

Studies on Circumvention of Multiple-Drug Resistance

A major challenge in cancer chemotherapy is the development of multiple-drug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. Some research has explored the potential of related compounds, such as naphthoquinones, in combating MDR pathogens. semanticscholar.org The mechanisms by which these compounds might circumvent MDR include the inhibition of efflux pumps, which are proteins that actively transport drugs out of the cancer cell. semanticscholar.org While direct studies on this compound derivatives in this context are limited, the investigation of related structures provides a promising avenue for future research into developing agents that can overcome drug resistance in cancer.

Antimicrobial Properties

In addition to their anticancer potential, this compound and its analogues have demonstrated significant antimicrobial properties, making them potential candidates for the development of new antibiotics and antifungal agents.

Antibacterial Activity

Derivatives of naphthoic acid and xanthenes have shown activity against both Gram-positive and Gram-negative bacteria. jetir.orgsrce.hr Studies have specifically highlighted their efficacy against clinically relevant pathogens such as Staphylococcus aureus, a common cause of skin and soft tissue infections, and Pseudomonas aeruginosa, an opportunistic pathogen known for its resistance to many antibiotics. umsha.ac.irnih.gov

The antibacterial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. For example, certain naphtho-γ-pyrones have exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.gov

The following interactive data table summarizes the antibacterial activity of selected naphtho and xanthene derivatives.

| Compound/Derivative | Bacteria | MIC (µg/mL) |

| Naphtho researchgate.netsrce.hrumsha.ac.irtriazol-thiadiazin derivatives | Pseudomonas aeruginosa | 250 |

| Fonsecinone A | Pseudomonas aeruginosa | 17.04 |

| Fonsecinone A | ESBL-producing E. coli | 4.26 |

| Fonsecinone A | Enterococcus faecalis | 4.26 |

| 9-(2-methoxyphenyl)-2,6,7-trihydroxyxanthen-3-one | Staphylococcus aureus | Varies |

| 9-(2-methoxyphenyl)-2,6,7-trihydroxyxanthen-3-one | Escherichia coli | Varies |

Antifungal and Antimyobacterial Effects

The antimicrobial spectrum of naphtho and xanthene derivatives extends to fungi and mycobacteria. Several studies have reported the antifungal activity of these compounds against various fungal strains. srce.hrumsha.ac.ir For instance, certain xanthen-3-one derivatives have demonstrated better antifungal than antibacterial activity, with the position of substituents on the xanthene ring playing a crucial role in their efficacy. srce.hr

Furthermore, the potential of these compounds against mycobacteria, the causative agents of tuberculosis and other serious infections, is an active area of research. nih.govnih.govmdpi.com The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antimycobacterial agents, and this compound analogues represent a promising structural scaffold for this purpose.

Anti-inflammatory and Analgesic Investigations

Derivatives of naphtho- and xanthene-based scaffolds have been a subject of interest in the search for new anti-inflammatory agents. Research has shown that certain xanthene derivatives possess anti-inflammatory and analgesic properties. researchgate.netresearchgate.net For instance, a study on naphtho[1,2-e] nih.govplos.orgoxazine derivatives, which share a fused naphthyl and heterocyclic system, identified compounds with significant anti-inflammatory activity. researchgate.net

In one study, specific trans-1,3-diaryl-1H-naphtho[1,2-e] nih.govplos.orgoxazines were synthesized and evaluated. researchgate.net The compound 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govplos.orgoxazine demonstrated notable activity in heat-induced hemolysis assays, an indicator of anti-inflammatory potential. researchgate.net Another compound, 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govplos.orgoxazine, also showed high anti-inflammatory activity, comparable to the standard drug diclofenac. researchgate.net Molecular docking studies suggested that these compounds may exert their effect by interacting with the active site of the COX-2 enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Similarly, certain naphtho-triazoles have been identified as having a more potent anti-inflammatory effect than their thienobenzo-triazole counterparts. mdpi.com

| Compound | Assay | IC₅₀ (µg/mL) | Reference Compound |

|---|---|---|---|

| 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govplos.orgoxazine | Heat-induced hemolysis | 4.807 | Diclofenac |

| 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govplos.orgoxazine | Heat-induced hemolysis | 5.5 | Diclofenac |